molecular formula C10H12FNO B6333481 3-Fluoro-5-(pyrrolidin-1-yl)phenol CAS No. 925233-15-4

3-Fluoro-5-(pyrrolidin-1-yl)phenol

Cat. No.: B6333481
CAS No.: 925233-15-4
M. Wt: 181.21 g/mol
InChI Key: OSPGQQFBODVGHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-5-(pyrrolidin-1-yl)phenol is a chemical compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol . It is characterized by the presence of a fluorine atom at the 3-position and a pyrrolidinyl group at the 5-position of a phenol ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(pyrrolidin-1-yl)phenol typically involves the reaction of 3-fluorophenol with pyrrolidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the pyrrolidine group replaces a hydrogen atom on the phenol ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(pyrrolidin-1-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group results in quinones, while reduction leads to hydroxy derivatives .

Scientific Research Applications

3-Fluoro-5-(pyrrolidin-1-yl)phenol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-5-(morpholin-4-yl)phenol: Similar structure but with a morpholine ring instead of pyrrolidine.

    3-Fluoro-5-(piperidin-1-yl)phenol: Contains a piperidine ring instead of pyrrolidine.

    3-Fluoro-5-(azetidin-1-yl)phenol: Features an azetidine ring instead of pyrrolidine.

Uniqueness

3-Fluoro-5-(pyrrolidin-1-yl)phenol is unique due to the presence of the pyrrolidinyl group, which imparts specific chemical and biological properties.

Properties

IUPAC Name

3-fluoro-5-pyrrolidin-1-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-8-5-9(7-10(13)6-8)12-3-1-2-4-12/h5-7,13H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPGQQFBODVGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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